molecular formula C22H22N2O2 B3904513 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol

1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol

Cat. No. B3904513
M. Wt: 346.4 g/mol
InChI Key: ZJUXIBXMHQLVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol, also known as NEBIVOLOL, is a β1-adrenergic receptor antagonist that is used for the treatment of hypertension and heart failure. This compound was first synthesized in 1998 and has since gained popularity due to its unique pharmacological properties.

Mechanism of Action

1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol works by blocking the action of catecholamines on β1-adrenergic receptors in the heart. This reduces the heart rate and contractility, which leads to a decrease in blood pressure. 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol also stimulates the release of nitric oxide, which causes vasodilation and further reduces blood pressure.
Biochemical and Physiological Effects:
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol has been found to have several biochemical and physiological effects. It reduces sympathetic nervous system activity, which leads to a decrease in heart rate and blood pressure. 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol also increases the production of nitric oxide, which causes vasodilation and improves blood flow. Additionally, 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol has antioxidant properties, which may be beneficial in the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol has several advantages for use in lab experiments. It is a highly selective β1-adrenergic receptor antagonist, which makes it a useful tool for studying the cardiovascular system. 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol is also well-tolerated in animal models and has a low toxicity profile. However, 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol has limitations in terms of its solubility and stability, which may affect its use in certain experiments.

Future Directions

There are several future directions for research on 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol. One area of interest is its potential use in the treatment of heart failure with preserved ejection fraction (HFpEF). 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol has been found to improve exercise capacity and quality of life in patients with HFpEF, and further research is needed to determine its efficacy in this population. Another area of interest is the use of 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol in combination with other drugs for the treatment of hypertension and heart failure. Finally, there is a need for further research on the antioxidant properties of 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol and its potential use in the prevention and treatment of cardiovascular diseases.
Conclusion:
In conclusion, 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol is a β1-adrenergic receptor antagonist that is used for the treatment of hypertension and heart failure. It has unique pharmacological properties that make it a useful tool for studying the cardiovascular system. 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol works by blocking the action of catecholamines on β1-adrenergic receptors and stimulating the release of nitric oxide. It has several advantages for use in lab experiments, but also has limitations in terms of its solubility and stability. There are several future directions for research on 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol, including its potential use in the treatment of HFpEF and its use in combination with other drugs for the treatment of cardiovascular diseases.

Scientific Research Applications

1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol has been extensively studied for its cardiovascular effects. It is known to have a high affinity for β1-adrenergic receptors and a low affinity for β2-adrenergic receptors. This selectivity makes it an effective treatment for hypertension and heart failure. 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol has also been found to have antioxidant properties, which may be beneficial in the treatment of cardiovascular diseases.

properties

IUPAC Name

1-(2-ethylbenzimidazol-1-yl)-3-naphthalen-2-yloxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-2-22-23-20-9-5-6-10-21(20)24(22)14-18(25)15-26-19-12-11-16-7-3-4-8-17(16)13-19/h3-13,18,25H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUXIBXMHQLVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC(COC3=CC4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol
Reactant of Route 2
Reactant of Route 2
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol
Reactant of Route 3
Reactant of Route 3
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol
Reactant of Route 4
Reactant of Route 4
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol
Reactant of Route 5
Reactant of Route 5
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol
Reactant of Route 6
Reactant of Route 6
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.